![molecular formula C11H18N2S B2759203 Ethyl[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methyl]amine CAS No. 1248980-23-5](/img/structure/B2759203.png)
Ethyl[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methyl]amine is a chemical compound with the CAS Number: 1248980-23-5 . It has a molecular weight of 210.34 . The IUPAC name for this compound is N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2S/c1-3-12-7-11-13-9-5-4-8(2)6-10(9)14-11/h8,12H,3-7H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The country of origin is UA . The shipping temperature is normal .Scientific Research Applications
- Antidepressant Potential : Researchers explore its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine, which are implicated in mood regulation .
- Neuroprotective Effects : Investigations focus on its ability to protect neurons from oxidative stress and neurodegenerative conditions .
- Building Block for Heterocyclic Compounds : Chemists use it as a precursor to synthesize diverse heterocyclic structures, such as benzothiazoles and related derivatives .
- Ligand for Coordination Chemistry : Ethyl[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methyl]amine serves as a ligand in coordination complexes, contributing to the design of novel materials with tailored properties .
- Chelating Agent for Metal Ions : Its chelating properties make it useful in environmental remediation, where it can sequester heavy metal ions from contaminated water or soil .
- Metabolism Studies : Researchers investigate its metabolic pathways and potential toxicity profiles to ensure safe drug development .
Medicinal Chemistry and Drug Development
Organic Synthesis
Materials Science
Environmental Chemistry
Pharmacology and Toxicology
Bioorganic Chemistry
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is represented by the GHS07 pictogram .
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Indole derivatives, which are structurally similar, are known to have various biological activities, indicating that they can have significant molecular and cellular effects .
properties
IUPAC Name |
N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c1-3-12-7-11-13-9-5-4-8(2)6-10(9)14-11/h8,12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFYVUOINGVDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(S1)CC(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methyl]amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.